molecular formula C20H15NO2 B4289254 2-[(2-HYDROXYPHENYL)IMINO]-1,2-DIPHENYL-1-ETHANONE

2-[(2-HYDROXYPHENYL)IMINO]-1,2-DIPHENYL-1-ETHANONE

Cat. No.: B4289254
M. Wt: 301.3 g/mol
InChI Key: GACGPUOSWOQZJM-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyphenyl)imino]-1,2-diphenylethanone is a Schiff base compound, known for its unique structural properties and versatile applications. It is characterized by the presence of an imine group (C=N) and a hydroxyl group (OH) attached to a phenyl ring. This compound has garnered significant interest in various fields due to its potential as a ligand in coordination chemistry, its biological activities, and its role in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-HYDROXYPHENYL)IMINO]-1,2-DIPHENYL-1-ETHANONE typically involves the condensation reaction between salicylaldehyde and benzil in the presence of a suitable catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Salicylaldehyde+BenzilThis compound\text{Salicylaldehyde} + \text{Benzil} \rightarrow \text{this compound} Salicylaldehyde+Benzil→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification are commonly employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Esters or ethers, depending on the reagents used.

Scientific Research Applications

2-[(2-Hydroxyphenyl)imino]-1,2-diphenylethanone has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with various metal ions, which can be studied for their catalytic properties.

    Biology: Exhibits biological activities such as antimicrobial and antioxidant properties, making it a candidate for drug development.

    Medicine: Potential use in the development of pharmaceuticals due to its biological activities.

    Industry: Utilized in the development of sensors, particularly for detecting metal ions in environmental samples.

Mechanism of Action

The mechanism of action of 2-[(2-HYDROXYPHENYL)IMINO]-1,2-DIPHENYL-1-ETHANONE largely depends on its ability to form complexes with metal ions. The imine and hydroxyl groups act as donor sites, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic and biological processes. The molecular targets and pathways involved include:

    Metal ion coordination: Formation of stable metal-ligand complexes.

    Biological interactions: Interaction with microbial cell walls or enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

    2-[(2-Hydroxyphenyl)imino]methylphenol: Another Schiff base with similar structural features but different substituents.

    2-[(2-Hydroxyphenyl)imino]ethylphenol: Similar structure with an ethyl group instead of a phenyl group.

Uniqueness: 2-[(2-Hydroxyphenyl)imino]-1,2-diphenylethanone is unique due to its specific combination of functional groups and its ability to form highly stable complexes with a wide range of metal ions. This makes it particularly valuable in coordination chemistry and sensor development.

Properties

IUPAC Name

2-(2-hydroxyphenyl)imino-1,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c22-18-14-8-7-13-17(18)21-19(15-9-3-1-4-10-15)20(23)16-11-5-2-6-12-16/h1-14,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACGPUOSWOQZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-HYDROXYPHENYL)IMINO]-1,2-DIPHENYL-1-ETHANONE
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2-[(2-HYDROXYPHENYL)IMINO]-1,2-DIPHENYL-1-ETHANONE
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2-[(2-HYDROXYPHENYL)IMINO]-1,2-DIPHENYL-1-ETHANONE
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2-[(2-HYDROXYPHENYL)IMINO]-1,2-DIPHENYL-1-ETHANONE
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2-[(2-HYDROXYPHENYL)IMINO]-1,2-DIPHENYL-1-ETHANONE
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2-[(2-HYDROXYPHENYL)IMINO]-1,2-DIPHENYL-1-ETHANONE

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